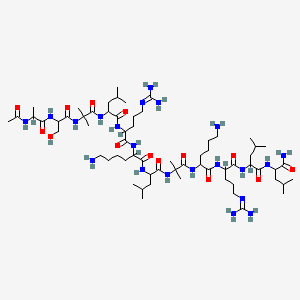

Biotin-COG1410 TFA

Description

Properties

Molecular Formula |

C64H121N21O14 |

|---|---|

Molecular Weight |

1408.8 g/mol |

IUPAC Name |

2-[[2-[[2-[[2-[[2-(2-acetamidopropanoylamino)-3-hydroxypropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-amino-N-[1-[[1-[[6-amino-1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]hexanamide |

InChI |

InChI=1S/C64H121N21O14/c1-34(2)29-44(49(67)88)78-55(94)45(30-35(3)4)79-53(92)42(24-20-28-73-62(70)71)76-54(93)43(22-16-18-26-66)82-59(98)63(11,12)84-57(96)47(32-37(7)8)80-52(91)40(21-15-17-25-65)75-51(90)41(23-19-27-72-61(68)69)77-56(95)46(31-36(5)6)83-60(99)64(13,14)85-58(97)48(33-86)81-50(89)38(9)74-39(10)87/h34-38,40-48,86H,15-33,65-66H2,1-14H3,(H2,67,88)(H,74,87)(H,75,90)(H,76,93)(H,77,95)(H,78,94)(H,79,92)(H,80,91)(H,81,89)(H,82,98)(H,83,99)(H,84,96)(H,85,97)(H4,68,69,72)(H4,70,71,73) |

InChI Key |

RPCLHYWMLWFFTE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Multifaceted Mechanism of Action of Biotin-COG1410 TFA: A Technical Guide

For Immediate Release

DURHAM, N.C. – Biotin-COG1410 TFA, a biotinylated derivative of the apolipoprotein E (ApoE) mimetic peptide COG1410, is a promising therapeutic agent with a complex and multifaceted mechanism of action. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, elucidates the core pathways through which this compound exerts its neuroprotective, anti-inflammatory, and antimicrobial effects.

At its core, COG1410 is a synthetic peptide derived from the receptor-binding region of human ApoE (residues 138-149), with specific amino acid substitutions to enhance its stability and efficacy.[1][2][3] The biotin label of this compound serves as a valuable tool for experimental applications, enabling researchers to track and quantify its interactions within biological systems. The trifluoroacetic acid (TFA) salt is a common counterion used in peptide purification.

Neuroprotective and Anti-inflammatory Mechanisms

COG1410 has demonstrated significant neuroprotective capabilities in various preclinical models of neurological injury, including traumatic brain injury (TBI), ischemic stroke, and Alzheimer's disease.[1][4][5][6] Its mechanism of action in the central nervous system is characterized by a multi-pronged approach targeting key pathological cascades.

A primary mode of action is the suppression of neuroinflammation . COG1410 effectively reduces the activation of microglia, the primary immune cells of the brain.[7][8] This leads to a significant decrease in the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[8][9] Evidence suggests that COG1410 may exert its anti-inflammatory effects, at least in part, through the activation of the Triggering Receptor Expressed on Myeloid cells 2 (TREM2), a key receptor involved in microglial signaling and phagocytosis.[5][10]

Furthermore, COG1410 exhibits potent anti-apoptotic properties. In models of subarachnoid hemorrhage and traumatic optic neuropathy, the peptide has been shown to reduce neuronal cell death.[8][11] This is achieved by modulating critical intracellular signaling pathways, including the enhancement of pro-survival Akt activation and the suppression of the pro-apoptotic caspase-3 cleavage.[8] COG1410 also regulates the balance of the Bcl-2 family of proteins, promoting the expression of the anti-apoptotic Bcl-2 and inhibiting the pro-apoptotic Bax.[8]

The peptide also possesses antioxidant and anti-excitotoxic properties, contributing to its overall neuroprotective profile by mitigating oxidative stress and glutamate-induced neuronal damage.[1]

Antimicrobial Activity

Beyond its neuroprotective effects, COG1410 has demonstrated direct antimicrobial activity against a range of pathogens, including pandrug-resistant Acinetobacter baumannii and Mycobacterium smegmatis.[3][12][13] The primary mechanism of its bactericidal action involves the disruption of the bacterial cell membrane .[13] This leads to increased membrane permeability, leakage of intracellular components such as ATP, and ultimately, cell death.[3][13] Interestingly, in the case of M. smegmatis, COG1410 has also been shown to interfere with the ATPase activity of the intracellular protein ClpC, highlighting a potential secondary intracellular target.[12]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the efficacy of COG1410.

| Preclinical Model | Dose of COG1410 | Key Finding | Reference |

| Traumatic Brain Injury (mouse) | 0.8 mg/kg (single IV) | Significantly improved sensorimotor performance and reduced lesion size. | [1] |

| Traumatic Brain Injury (mouse) | 0.3-0.6 mg/kg (single IV) | Improved vestibulomotor function and spatial learning. | [9] |

| Focal Brain Ischemia (rat) | 0.8 mg/kg (single IV) | Decreased infarct volume and improved vestibulomotor function. | [6][9] |

| Subarachnoid Hemorrhage (mouse) | 2 mg/kg (IV) | Alleviated neurological deficits and reduced apoptotic cells. | [8] |

| Alzheimer's Disease (APP/PS1 mice) | Not specified | Reduced Aβ deposition and improved cognitive function. | [4] |

| In Vitro Model | Concentration of COG1410 | Key Finding | Reference |

| BV2 microglia cells | 1-25 μM | Decreased production of NO and TNFα. | [9] |

| Acinetobacter baumannii | 2 μg/ml (1.4 μM) | LC99.9 in PBS. | [3] |

| Mycobacterium smegmatis | 16 μg/mL | Minimal Inhibitory Concentration (MIC). | [13] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Traumatic Brain Injury (TBI) Model

-

Animal Model: Male C57BL/6J mice.

-

Injury Induction: Controlled cortical impact (CCI) to induce a unilateral sensorimotor cortex injury.

-

Treatment: A single intravenous (IV) injection of COG1410 (0.4 mg/kg or 0.8 mg/kg) or vehicle was administered 30 minutes post-CCI.[1] In other studies, a single IV injection was given 120 minutes post-TBI.[7]

-

Behavioral Assessment: Sensorimotor function was assessed using tests such as the vibrissae-forelimb placing test and limb asymmetry test. Cognitive function was evaluated using the Morris water maze.[1][14]

-

Histological Analysis: Lesion volume was quantified from brain sections. Neuronal degeneration was assessed using Fluoro-Jade C staining. Microglial activation was evaluated by immunohistochemistry for Iba1.[1][7]

In Vitro Microglial Activation Assay

-

Cell Line: BV2 microglial cells.

-

Stimulation: Cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Treatment: COG1410 was added to the cell culture at various concentrations (e.g., 1-25 μM).

-

Endpoint Measurement: The production of nitric oxide (NO) in the culture supernatant was measured using the Griess reagent. The release of TNF-α was quantified by ELISA.[9]

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Strains: Acinetobacter baumannii or Mycobacterium smegmatis.

-

Method: Micro-dilution method in a 96-well plate.

-

Procedure: A standardized inoculum of bacteria was added to wells containing serial dilutions of COG1410.

-

Endpoint: The MIC was determined as the lowest concentration of the peptide that completely inhibited visible bacterial growth after a specified incubation period.[13]

Visualizing the Mechanisms of Action

The following diagrams illustrate the key signaling pathways and experimental workflows related to the mechanism of action of this compound.

References

- 1. COG1410 Improves Cognitive Performance and Reduces Cortical Neuronal Loss in the Traumatically Injured Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. COG1410, an Apolipoprotein E-based Peptide, Improves Cognitive Performance and Reduces Cortical Loss Following Moderate Fluid Percussion Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Apolipoprotein E mimetic peptide COG1410 combats pandrug-resistant Acinetobacter baumannii [frontiersin.org]

- 4. ApoE Mimic Peptide COG1410 Reduces Aβ Deposition and Improves Cognitive Function by Inducing the Transformation of A1/A2 Reactive Astrocytes and Increasing the BDNF Concentration in Brain of APP/PS1 Double Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 6. COG1410, a Novel Apolipoprotein-E Mimetic, Improves Functional and Morphological Recovery in a Rat Model of Focal Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scholars@Duke publication: COG1410, a novel apolipoprotein E-based peptide, improves functional recovery in a murine model of traumatic brain injury. [scholars.duke.edu]

- 8. An apoE-derived mimic peptide, COG1410, alleviates early brain injury via reducing apoptosis and neuroinflammation in a mouse model of subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Frontiers | Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. ApoE Mimetic Peptide COG1410 Exhibits Strong Additive Interaction with Antibiotics Against Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The novel apolipoprotein E-based peptide COG1410 improves sensorimotor performance and reduces injury magnitude following cortical contusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Biotin-COG1410 TFA: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, chemical properties, and biological activities of Biotin-COG1410 TFA. It is intended to serve as a comprehensive resource for researchers utilizing this biotinylated peptide in studies related to neuroprotection, inflammation, and antimicrobial research.

Introduction

This compound is a synthetic peptide derivative of the human apolipoprotein E (ApoE) receptor binding region, specifically corresponding to residues 138-149. The native sequence is modified with aminoisobutyric acid (Aib) substitutions at two positions to enhance its therapeutic properties. The peptide is N-terminally acetylated and C-terminally amidated. A biotin molecule is conjugated to the peptide, enabling its use in a wide range of affinity-based assays. The trifluoroacetate (TFA) salt is a common counter-ion resulting from the peptide synthesis and purification process.

COG1410 has demonstrated significant neuroprotective and anti-inflammatory effects in various preclinical models of neurological injury.[1][2] Furthermore, it has exhibited antimicrobial activity against certain bacterial strains. The biotin tag provides a powerful tool for studying its molecular interactions and mechanism of action.

Structure and Chemical Properties

The structure of this compound consists of three key components: the COG1410 peptide, a biotin molecule, and a linker connecting them. The amino acid sequence of COG1410 is Ac-Ala-Ser(Aib)-Leu-Arg-Lys-Leu(Aib)-Lys-Arg-Leu-Leu-NH₂.

Caption: Schematic diagram of the this compound conjugate.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇₄H₁₃₅N₂₃O₁₆S.xC₂HF₃O₂ | Alfagen |

| Purity | >95% | Various Suppliers |

| Appearance | White to off-white powder | General Observation |

| Solubility | Soluble in DMSO and water | MedChemExpress, General for biotinylated peptides |

| Storage | Store at -20°C for long-term storage | Alfagen |

Biological Activity and Mechanism of Action

COG1410, the active peptide component, exhibits a range of biological activities, primarily centered around its neuroprotective and anti-inflammatory functions. It has also been shown to possess antimicrobial properties.

Neuroprotection and Anti-inflammation

COG1410 has been demonstrated to be effective in animal models of traumatic brain injury and ischemic stroke.[1][2] Its neuroprotective effects are attributed to its ability to reduce inflammation and apoptosis in neuronal tissues. Studies have suggested that COG1410 may exert its effects through interaction with the Triggering Receptor Expressed on Myeloid cells 2 (TREM2), a receptor involved in regulating inflammatory responses in the brain. Furthermore, there is evidence to suggest that COG1410 can modulate the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of apoptosis and inflammation.

Caption: Proposed signaling pathway for the neuroprotective effects of COG1410.

Antimicrobial Activity

Recent studies have revealed that COG1410 possesses antimicrobial activity. Its proposed mechanism of action involves a dual attack on bacterial cells: disruption of the cell membrane and interference with the intracellular ClpC ATPase, an essential enzyme for bacterial protein quality control.

Experimental Protocols

The biotin tag on COG1410 makes it a versatile tool for a variety of in vitro and in vivo applications. Below are detailed methodologies for key experiments.

Biotin Pull-Down Assay to Identify Interacting Proteins

This protocol describes a method to identify proteins from a cell lysate that interact with this compound.

Materials:

-

This compound

-

Control non-biotinylated COG1410 peptide

-

Streptavidin-conjugated magnetic beads

-

Cell lysate from the desired cell type or tissue

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Magnetic rack

-

End-over-end rotator

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Bead Preparation: Resuspend the streptavidin magnetic beads and wash them three times with wash buffer.

-

Biotinylated Peptide Incubation: Incubate the washed beads with an excess of this compound (and a separate control with non-biotinylated COG1410) in wash buffer for 1 hour at room temperature with gentle rotation.

-

Washing: Wash the beads three times with wash buffer to remove unbound peptide.

-

Cell Lysate Incubation: Add the cell lysate to the peptide-bound beads and incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Wash the beads five times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry to identify interacting partners.

Caption: Workflow for a biotin pull-down assay using this compound.

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Studies

This protocol outlines a method to quantify the binding of this compound to a target protein immobilized on an ELISA plate.

Materials:

-

This compound

-

Target protein of interest

-

Streptavidin-HRP (Horseradish Peroxidase)

-

ELISA plates

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Coating: Coat the wells of an ELISA plate with the target protein in coating buffer overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

This compound Incubation: Add serial dilutions of this compound to the wells and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Streptavidin-HRP Incubation: Add Streptavidin-HRP to the wells and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Detection: Add TMB substrate to the wells and incubate until a blue color develops.

-

Stopping the Reaction: Stop the reaction by adding the stop solution.

-

Measurement: Read the absorbance at 450 nm using a plate reader. The absorbance is proportional to the amount of bound this compound.

Conclusion

This compound is a valuable research tool for investigating the therapeutic potential of ApoE-mimetic peptides. Its well-defined structure, coupled with the versatility of the biotin tag, allows for a wide array of experimental approaches to elucidate its mechanism of action and identify its molecular targets. This guide provides a foundational understanding of its properties and offers detailed protocols to facilitate its use in the laboratory.

References

A Technical Guide to the Antimicrobial Properties of the ApoE Mimetic Peptide COG1410

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of pandrug-resistant bacteria presents a formidable challenge to global health, necessitating the development of novel anti-infective agents. Antimicrobial peptides (AMPs) have emerged as a promising therapeutic class due to their unique mechanisms of action that differ from conventional antibiotics. This document provides a comprehensive technical overview of COG1410, a synthetic mimetic peptide of human apolipoprotein E (ApoE). Originally investigated for its neuroprotective and immunomodulatory activities, COG1410 has demonstrated potent, broad-spectrum antimicrobial properties, particularly against clinically significant pathogens.[1][2] This guide details its spectrum of activity, bactericidal kinetics, multifaceted mechanism of action, anti-biofilm capabilities, and synergistic potential with existing antibiotics. Detailed experimental protocols and visual representations of its action pathways are provided to support further research and development.

Antimicrobial Spectrum of Activity

COG1410, a 12-amino-acid cationic peptide (acetyl-AS-Aib-LRKL-Aib-KRLL-amide), exhibits a broad spectrum of antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[2] Its efficacy is particularly notable against pandrug-resistant (PDR) Acinetobacter baumannii and Mycobacterium smegmatis, a non-pathogenic model for Mycobacterium tuberculosis.[1][3]

Quantitative Antimicrobial Activity

The antimicrobial potency of COG1410 is quantified by its Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC). The peptide shows varied activity across different species. It is highly active against A. baumannii, including 108 clinically collected strains, with MICs ranging from 16 to 32 μg/ml.[1][2] It also inhibits the growth of several Gram-positive bacteria, including vancomycin-resistant Enterococcus species.[1][2] However, COG1410 is notably inactive against several key pathogens, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Against Mycobacterium, it is potent against M. smegmatis but not against M. tuberculosis or M. abscessus in vitro.[4][5]

Table 1: Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) of COG1410 Against Various Bacterial Strains

| Bacterial Strain | Type | MIC (μg/ml) | MBC (μg/ml) | Reference |

| Acinetobacter baumannii YQ4 (PDR) | Gram-Negative | 16 | 16 | [1][2] |

| Acinetobacter baumannii ATCC19606 | Gram-Negative | 16 | N/A | [6] |

| Bacillus subtilis | Gram-Positive | 1-32 | N/A | [1][2] |

| Enterococcus faecalis (VRE) | Gram-Positive | 1-32 | N/A | [1][2] |

| Enterococcus faecium (VRE) | Gram-Positive | 1-32 | N/A | [1][2] |

| Mycobacterium smegmatis | Acid-Fast | 1-32 (16) | >256 (mutant) | [1][2][3][7] |

| Enterobacter cloacae | Gram-Negative | 16-64 | N/A | [1][2] |

| Escherichia coli | Gram-Negative | 16-64 | N/A | [1][2] |

| Citrobacter freundii | Gram-Negative | 16-64 | N/A | [1][2] |

| Porphyromonas gingivalis | Gram-Negative | 16-64 | N/A | [1][2] |

| Pseudomonas aeruginosa | Gram-Negative | Inactive | N/A | [1][2] |

| Klebsiella pneumoniae | Gram-Negative | Inactive | N/A | [1][2] |

| Staphylococcus aureus (MSSA/MRSA) | Gram-Positive | Inactive | N/A | [1][2] |

| Streptococcus pneumoniae | Gram-Positive | Inactive | N/A | [1][2] |

| Mycobacterium tuberculosis | Acid-Fast | >128 (Inactive) | N/A | [4][5] |

| Mycobacterium abscessus | Acid-Fast | >128 (Inactive) | N/A | [4][5] |

Note: N/A indicates data not available from the cited sources.

Bactericidal Kinetics and Performance in Biological Media

COG1410 exhibits rapid bactericidal activity. Time-kill assays demonstrate that it can eliminate large inocula (10⁸ CFU/ml) of PDR A. baumannii within 30 minutes.[1][8] This rapid action is a key characteristic of many AMPs and reduces the likelihood of resistance development.

The peptide's efficacy is influenced by the surrounding medium. Its activity is highest in phosphate-buffered saline (PBS) but is reduced in the presence of human plasma or high-salt conditions like Luria-Bertani (LB) broth and saline.[1][2] Despite this reduction, it maintains significant activity, highlighting its potential for in vivo applications.[1][2]

Table 2: Bactericidal Efficacy of COG1410 Against A. baumannii YQ4 in Different Conditions

| Condition | Metric | Value (μg/ml) | Value (μM) | Reference |

| PBS | LC₉₉.₉ | 2 | 1.4 | [1][2] |

| 50% Human Plasma | LC₉₉.₉ | 8 | 5.6 | [1][2] |

| LB Broth | % Killed (1x MIC, 2h) | ~78.6% | N/A | [1][2] |

| Saline | % Killed (1x MIC, 2h) | ~78.3% | N/A | [1][2] |

LC₉₉.₉: Lethal concentration required to kill 99.9% of the bacterial population within 2 hours.

Mechanism of Action

COG1410 employs a multi-pronged approach to kill bacteria, a hallmark of AMPs that contributes to their low resistance profiles. The primary mechanism is the physical disruption of the bacterial cell membrane, complemented by secondary intracellular actions.[2][8]

Primary Mechanism: Membrane Disruption

As a cationic peptide, COG1410 is electrostatically attracted to the negatively charged components of bacterial membranes. Its major killing mechanism involves disrupting the integrity of the cell membrane, leading to the leakage of essential cytoplasmic contents, such as ATP.[2][3] Evidence from transmission electron microscopy (TEM) and ATP leak assays confirms this membrane-disruptive activity.[3][4][5][9] Unlike some peptides that form discrete pores, COG1410's action does not cause obvious pore formation or complete cell lysis but rather a generalized destabilization of the membrane.[2][8]

Secondary Mechanisms of Action

Beyond membrane disruption, COG1410 can translocate into the bacterial cytoplasm to engage with intracellular targets.[2]

-

DNA Binding: Once inside the cell, COG1410 can bind non-specifically to bacterial DNA.[2][8]

-

Induction of Oxidative Stress: Transcriptome analysis of A. baumannii treated with COG1410 revealed an enrichment of genes involved in oxidation-reduction processes. This is supported by probe-based detection of increased Reactive Oxygen Species (ROS) levels, indicating that ROS induction is another component of its bactericidal activity.[2][8]

-

Intracellular Protein Targeting (ClpC): In M. smegmatis, COG1410 has been shown to have a specific intracellular target: the caseinolytic protease (Clp) chaperone ClpC. COG1410 directly binds to and interferes with the ATPase activity of ClpC.[10] This interaction disrupts protein homeostasis and contributes to cell death. A resistance mechanism observed in M. smegmatis involves a point mutation in ClpC that prevents this interference.[10]

Anti-Biofilm Activity

Bacterial biofilms are a major contributor to chronic infections and antibiotic resistance. COG1410 has demonstrated significant efficacy against biofilms of both A. baumannii and M. smegmatis.[1][3] It acts in a dose-dependent manner to both inhibit the initial formation of biofilms and eradicate pre-formed, mature biofilms.[1][2]

Table 3: Anti-Biofilm Efficacy of COG1410

| Target Organism | Activity | Concentration | % Reduction | Reference |

| A. baumannii YQ4 | Inhibition | 0.5x MIC | Significant | [1][2] |

| A. baumannii YQ4 | Inhibition | 1x MIC | 55% | [1][2] |

| M. smegmatis | Inhibition | 1x MIC | ~90% | [3][5][9] |

Synergistic and Additive Interactions with Antibiotics

A key strategy to combat antimicrobial resistance is combination therapy. COG1410 shows strong synergistic and additive effects with conventional antibiotics, which can lower the required therapeutic dose of each agent, potentially reducing toxicity and overcoming resistance.

-

Synergy with Polymyxin B: Against PDR A. baumannii, COG1410 exhibits strong synergy with polymyxin B.[8] This combination significantly rescued C. elegans nematodes from lethal infection, demonstrating in vivo potential.[8]

-

Additive Effects with Anti-TB Drugs: Against M. smegmatis, COG1410 shows additive effects with a range of anti-tuberculosis antibiotics, including rifampicin, kanamycin, and ethambutol.[4] This interaction can enhance the activity of these drugs by up to 16-fold.[4]

Table 4: Fractional Inhibitory Concentration Index (FICI) for COG1410 Combinations

| Organism | Antibiotic | FICI Value | Interpretation | Reference |

| A. baumannii YQ4 | Polymyxin B | < 0.5 | Synergy | [8] |

| M. smegmatis | Rifampicin | 0.56 | Additive | [4] |

| M. smegmatis | Kanamycin | 0.62 | Additive | [4] |

| M. smegmatis | Ethambutol | 0.53 | Additive | [4] |

FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4.0 indicates an additive or indifferent effect; FICI > 4.0 indicates antagonism.

Resistance Profile

COG1410 demonstrates a low propensity for inducing resistance. In serial passage experiments with A. baumannii, the MIC of COG1410 increased only 4-fold after 55 passages, compared to a 64-fold increase for polymyxin B.[10] Similarly, no resistance was induced in M. smegmatis after 30 passages.[3][4][5][9] When resistance does emerge in M. smegmatis under prolonged pressure, it has been linked to a specific S437P point mutation in the intracellular target ClpC, which does not compromise the bacterium's fitness.[7][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Minimal Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation: Prepare a two-fold serial dilution of COG1410 in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum: Grow the bacterial strain to the logarithmic phase and dilute it to a final concentration of approximately 5 x 10⁵ CFU/ml.

-

Incubation: Add the bacterial inoculum to each well of the plate. Include positive (no peptide) and negative (no bacteria) controls.

-

Reading: Incubate the plate at 37°C for 18-24 hours (or longer for slow-growing organisms like mycobacteria).[11] The MIC is the lowest concentration of COG1410 where no visible turbidity is observed.[4][5][11]

Dynamic Time-Kill Assay

This assay measures the rate at which an antimicrobial agent kills a bacterial population over time.

-

Inoculum Preparation: Grow bacteria to the logarithmic phase. Harvest the cells, wash twice with PBS, and resuspend in the desired test medium (e.g., PBS) to a final concentration of ~1 x 10⁸ CFU/ml.[1]

-

Exposure: Add COG1410 at specified concentrations (e.g., 1x MIC, 5x MIC). Use a positive control (e.g., polymyxin B) and a no-drug negative control.[1][2]

-

Sampling: Incubate the mixture at 37°C. At designated time points (e.g., 0, 5, 10, 30, 60, 120 minutes), withdraw aliquots.[1][2]

-

Quantification: Perform serial dilutions of the aliquots in PBS and plate them on agar plates.

-

Counting: Incubate the plates at 37°C for 18 hours, then count the number of colony-forming units (CFU) to determine the viable bacterial count at each time point.[1][2]

Biofilm Inhibition Assay

-

Preparation: In a 96-well PVC plate, add 200 μl of a log-phase bacterial culture (diluted to OD₆₀₀ of 0.01, ~1 x 10⁶ CFU/ml).[1][2]

-

Treatment: Add different concentrations of COG1410 to the wells.

-

Incubation: Incubate the plate at 37°C for 48 hours to allow biofilm formation.[1][2]

-

Staining: Remove planktonic bacteria by washing the wells three times with sterile water. Fix the remaining biofilm with methanol for 15 minutes. Stain with 0.1% crystal violet (CV) for 15 minutes.[1][2]

-

Quantification: Wash away excess stain and dissolve the bound CV in an appropriate solvent (e.g., ethanol). Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm mass.

ATP Leakage Assay

This assay detects membrane damage by measuring the release of intracellular ATP.

-

Preparation: Prepare a log-phase bacterial suspension in PBS as described for the time-kill assay.

-

Exposure: Treat the suspension with COG1410 (e.g., 1x MIC) and incubate at 37°C for a set time (e.g., 30 minutes).[2]

-

Sample Collection: Centrifuge the suspension to pellet the bacteria. Collect the supernatant, which contains any leaked ATP.

-

Measurement: Use a commercial ATP detection kit (e.g., luciferin-luciferase based). Mix the supernatant with the kit's working solution and measure the resulting chemiluminescence using a plate reader.[2][4] Compare the signal to an untreated negative control.

Checkerboard (Synergy) Assay

-

Plate Setup: In a 96-well plate, create a two-dimensional matrix of concentrations. Serially dilute COG1410 along the y-axis and a second antibiotic along the x-axis.[2][4]

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 20-48 hours.

-

Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[2][4]

Conclusion

The ApoE mimetic peptide COG1410 is a promising antimicrobial agent with significant potential for further development. Its key attributes include:

-

Potent Activity: Demonstrates strong bactericidal effects against challenging pathogens like pandrug-resistant A. baumannii.[1]

-

Rapid Action: Kills bacteria quickly, minimizing the window for resistance development.[1]

-

Multifaceted Mechanism: Combines membrane disruption with intracellular targeting, making it difficult for bacteria to evade.[2][8][10]

-

Anti-Biofilm Efficacy: Effectively inhibits and eradicates biofilms, addressing a major clinical challenge.[1][3]

-

Low Resistance Profile: Shows a significantly lower tendency to induce resistance compared to some conventional antibiotics.[10]

-

Synergistic Potential: Works effectively in combination with other antibiotics, offering a path to enhance current treatment regimens and combat resistance.[4][8]

While its spectrum of activity is not all-encompassing, its potent efficacy against specific, high-priority pathogens makes COG1410 a valuable candidate for therapeutic development, particularly as part of combination therapies for treating multidrug-resistant infections. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

References

- 1. Frontiers | Apolipoprotein E mimetic peptide COG1410 combats pandrug-resistant Acinetobacter baumannii [frontiersin.org]

- 2. Apolipoprotein E mimetic peptide COG1410 combats pandrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. ApoE Mimetic Peptide COG1410 Exhibits Strong Additive Interaction with Antibiotics Against Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Natural peptides and their synthetic congeners acting against Acinetobacter baumannii through the membrane and cell wall: latest progress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ApoE Mimetic Peptide COG1410 Kills Mycobacterium smegmatis via Directly Interfering ClpC’s ATPase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apolipoprotein E mimetic peptide COG1410 combats pandrug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ApoE Mimetic Peptide COG1410 Exhibits Strong Additive Interaction with Antibiotics Against Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

Biotin-COG1410 TFA: A Technical Guide to its Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-COG1410 TFA is a biotinylated derivative of COG1410, a synthetic peptide mimetic of apolipoprotein E (ApoE). COG1410 itself has been the subject of numerous studies for its neuroprotective, anti-inflammatory, and antimicrobial properties. The addition of a biotin tag to COG1410 provides a powerful tool for researchers, enabling a wide range of applications such as affinity purification, immunoassay development, and receptor localization studies. This technical guide provides an in-depth overview of the initial studies and discovery of the core peptide, COG1410, and presents a detailed framework for the synthesis and application of this compound. While specific discovery literature for this compound is not available, its scientific foundation lies in the extensive research conducted on COG1410. The trifluoroacetic acid (TFA) salt form is a common result of the peptide synthesis and purification process.

Core Peptide: COG1410

COG1410 is a 12-amino-acid peptide derived from the receptor-binding region of human ApoE (residues 138-149), with aminoisobutyric acid (Aib) substitutions at positions 140 and 145. Its sequence is Ac-AS-Aib-LRKL-Aib-KRLL-amide.[1] This peptide was developed as a more potent analog of an earlier ApoE mimetic, COG133, with an extended therapeutic window for potential treatment of traumatic brain injury (TBI).[2] Initial studies demonstrated that COG1410 could significantly improve functional recovery and reduce neuronal death in animal models of TBI.[2] Subsequent research has expanded its potential applications to ischemic stroke, retinal ganglion cell survival, and as an antimicrobial agent against various bacterial strains.[][4][5]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the efficacy of the core peptide, COG1410, in various experimental models.

Table 1: Neuroprotective Effects of COG1410 in Traumatic Brain Injury (TBI)

| Parameter | Model | Treatment | Dosage | Outcome | Reference |

| Vestibulomotor Function | Murine TBI | Single i.v. injection 120 min post-TBI | Not specified | Significant improvement | [2] |

| Spatial Learning & Memory | Murine TBI | Single i.v. injection 120 min post-TBI | Not specified | Significant improvement | [2] |

| Microglial Activation | Murine TBI | Single i.v. injection 120 min post-TBI | Not specified | Significant attenuation | [2] |

| Neuronal Death (Hippocampus) | Murine TBI | Single i.v. injection 120 min post-TBI | Not specified | Significant attenuation | [2] |

| Sensorimotor Performance | Rat Cortical Contusion Injury | Single i.v. infusion 30 min post-CCI | 0.8 mg/kg | Significant improvement | [6] |

| Injury Cavity Size | Rat Cortical Contusion Injury | Single i.v. infusion 30 min post-CCI | 0.8 mg/kg | Significant reduction | [6] |

| GFAP+ Reactive Cells | Rat Cortical Contusion Injury | Single i.v. infusion 30 min post-CCI | 0.8 mg/kg | Reduction | [6] |

| Cognitive Performance | Rat Fluid Percussion Injury | 5 doses over 72 hrs | 1.0 mg/kg | Improved memory retention | [7] |

| Cortical Tissue Loss | Rat Fluid Percussion Injury | 5 doses over 72 hrs | 1.0 mg/kg | Significantly less tissue loss | [7] |

Table 2: Efficacy of COG1410 in Ischemic Stroke

| Parameter | Model | Treatment | Dosage | Outcome | Reference |

| BBB Permeability | Rat MCAO | i.v. administration | 1 mg/kg | Significantly reduced | [] |

| MMP Activities | Rat MCAO | i.v. administration | 1 mg/kg | Downregulated | [] |

| Occludin Expression | Rat MCAO | i.v. administration | 1 mg/kg | Upregulated | [] |

| Microglia Activation | Rat MCAO | i.v. administration | 1 mg/kg | Significantly reversed | [] |

| COX-2 Protein Expression | OGD/R-treated BV2 cells | Treatment during reoxygenation | 10 µM | Significantly decreased | [] |

| Infarct Volume | Rat MCAO | Single i.v. injection 120 min post-MCAO | 0.8 mg/kg | Decreased | [8] |

Table 3: Antimicrobial Activity of COG1410

| Parameter | Organism | Concentration | Effect | Reference |

| Minimum Inhibitory Concentration (MIC) | M. smegmatis | 16 µg/mL | Potent bactericidal agent | [4] |

| Biofilm Formation | M. smegmatis | 1x MIC | ~90% reduction | [4] |

| Bactericidal Activity | Pandrug-resistant A. baumannii | 2 µg/mL (1.4 µM) in PBS | LC99.9 within 30 min | [5] |

| Bactericidal Activity | Pandrug-resistant A. baumannii | 8 µg/mL (5.6 µM) in 50% human plasma | LC99.9 within 2h | [5] |

Experimental Protocols

Synthesis and Purification of this compound

This protocol describes a standard method for the synthesis of N-terminally biotinylated COG1410 using solid-phase peptide synthesis (SPPS).

1. Peptide Synthesis:

-

Resin: Start with a Rink Amide resin to generate the C-terminal amide.

-

Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids (including the Aib residues) to the resin using a standard coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide).

-

Deprotection: After each coupling step, remove the Fmoc protecting group with 20% piperidine in DMF to free the N-terminal amine for the next coupling cycle.

-

N-terminal Acetylation: The final amino acid (Alanine) is coupled, followed by acetylation of the N-terminus using acetic anhydride.

2. N-terminal Biotinylation:

-

After the synthesis of the full-length acetylated peptide on the resin, the final Fmoc group is removed.

-

Dissolve a biotinylation reagent, such as Biotin-NHS ester, in a suitable solvent like DMF.

-

Add the biotinylation reagent to the resin-bound peptide at a molar excess.

-

Allow the reaction to proceed for several hours at room temperature to ensure complete biotinylation of the N-terminal amine.

3. Cleavage and Deprotection:

-

Wash the resin thoroughly to remove excess reagents.

-

Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water, to cleave the peptide from the resin and remove side-chain protecting groups.

4. Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the biotinylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain Biotin-COG1410 as a TFA salt.

5. Characterization:

-

Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

In Vitro Pull-Down Assay with this compound

This protocol outlines a general procedure for using this compound to identify interacting proteins from a cell lysate.

1. Preparation of Affinity Beads:

-

Resuspend streptavidin-coated magnetic beads in a binding buffer.

-

Wash the beads several times with the binding buffer.

-

Incubate the beads with an excess of this compound for 1-2 hours at 4°C with gentle rotation to allow for biotin-streptavidin binding.

-

Wash the beads to remove unbound peptide.

2. Cell Lysis and Lysate Preparation:

-

Lyse cells expressing potential binding partners in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

3. Pull-Down:

-

Incubate the Biotin-COG1410-bound beads with the cell lysate for 2-4 hours or overnight at 4°C with gentle rotation.

-

As a negative control, incubate lysate with streptavidin beads that have not been conjugated to the peptide.

4. Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

5. Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Visualize the proteins by Coomassie blue or silver staining.

-

Identify specific interacting proteins by Western blotting with antibodies against candidate proteins or by excising the protein bands and performing mass spectrometry analysis.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: A diagram illustrating the experimental workflow for a pull-down assay using this compound.

Caption: A simplified diagram of the proposed neuroprotective signaling pathways of COG1410.

Caption: A diagram illustrating the dual antimicrobial mechanisms of action of COG1410.

References

- 1. COG1410, an Apolipoprotein E-based Peptide, Improves Cognitive Performance and Reduces Cortical Loss Following Moderate Fluid Percussion Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI [frontiersin.org]

- 4. A general method for preparation of peptides biotinylated at the carboxy terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. qyaobio.com [qyaobio.com]

- 8. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]

Understanding the Function of COG1410 in Alzheimer's Disease Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by progressive cognitive decline and the pathological hallmarks of β-amyloid (Aβ) deposition and neurofibrillary tangles. Neuroinflammation and synaptic dysfunction are also key contributors to the disease's progression. Apolipoprotein E (ApoE) is a crucial protein in the brain involved in the metabolism and clearance of Aβ. COG1410, an ApoE mimetic peptide, has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the function and mechanisms of COG1410 in preclinical models of Alzheimer's disease, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Data Presentation: Efficacy of COG1410 in APP/PS1 Mice

COG1410 has been demonstrated to significantly improve cognitive function and reduce Alzheimer's-like pathology in the APP/PS1 double transgenic mouse model of AD. The following tables summarize the key quantitative findings from a pivotal study.[1]

Table 1: Cognitive Performance in the Morris Water Maze

| Group | Escape Latency (seconds, Day 5) | Time in Target Quadrant (%) |

| Wild-Type (WT) | 20.5 ± 2.1 | 45.2 ± 3.5 |

| APP/PS1 + Vehicle | 45.8 ± 4.3 | 22.1 ± 2.8 |

| APP/PS1 + COG1410 | 28.3 ± 3.5 | 38.7 ± 4.1 |

*p < 0.05 compared to APP/PS1 + Vehicle group. Data are presented as mean ± SEM.

Table 2: Neuropathological and Biochemical Changes

| Group | Aβ Plaque Area (%) | A1 Reactive Astrocytes (%) | A2 Reactive Astrocytes (%) | Brain BDNF Levels (pg/mg protein) |

| Wild-Type (WT) | 0.5 ± 0.1 | 15.2 ± 2.3 | 84.8 ± 2.3 | 152.3 ± 10.1 |

| APP/PS1 + Vehicle | 12.7 ± 1.5 | 65.4 ± 5.1 | 34.6 ± 5.1 | 85.6 ± 7.8 |

| APP/PS1 + COG1410 | 6.2 ± 0.9 | 32.1 ± 4.2 | 67.9 ± 4.2 | 128.9 ± 9.5 |

*p < 0.05 compared to APP/PS1 + Vehicle group. Data are presented as mean ± SEM.

Experimental Protocols

Animal Model and COG1410 Administration

-

Animal Model: Male APP/PS1 double transgenic mice and wild-type littermates are used. These mice express a chimeric mouse/human amyloid precursor protein (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9), leading to age-dependent Aβ accumulation and cognitive deficits.[1]

-

COG1410 Administration: COG1410 is administered to APP/PS1 mice, typically starting at an age when pathology is developing. A common regimen involves daily intraperitoneal (i.p.) injections at a dosage of 2 mg/kg body weight for a period of several weeks. A vehicle control group (e.g., saline) is run in parallel.[2]

Behavioral Analysis: Morris Water Maze

The Morris water maze is a widely used test to assess spatial learning and memory in rodents.

-

Apparatus: A circular pool (approximately 1.2 meters in diameter) is filled with opaque water. A hidden platform is submerged just below the water surface in one of the four quadrants.

-

Acquisition Phase: Mice undergo training for five consecutive days, with four trials per day. In each trial, the mouse is placed in the water at one of four starting positions and allowed to swim until it finds the hidden platform. If the platform is not found within 60 seconds, the mouse is guided to it. The time to reach the platform (escape latency) is recorded.

-

Probe Trial: On the sixth day, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.[1]

Histopathological Analysis: Immunohistochemistry for Aβ and Astrocytes

-

Tissue Preparation: Following behavioral testing, mice are euthanized, and their brains are collected. The brains are fixed in 4% paraformaldehyde, cryoprotected in sucrose solutions, and sectioned using a cryostat.

-

Aβ Plaque Staining: Brain sections are incubated with a primary antibody against Aβ (e.g., clone 6E10). This is followed by incubation with a biotinylated secondary antibody and visualization using a streptavidin-horseradish peroxidase complex and a chromogen such as diaminobenzidine (DAB). The percentage of the cortical or hippocampal area covered by Aβ plaques is quantified using image analysis software.

-

Astrocyte Staining: To differentiate between A1 (neurotoxic) and A2 (neuroprotective) reactive astrocytes, double immunofluorescence staining is performed. Sections are co-incubated with antibodies against GFAP (a general astrocyte marker) and markers specific for A1 (e.g., C3) and A2 (e.g., S100A10) astrocytes. The number of A1 and A2 positive astrocytes is then quantified.[1]

Biochemical Analysis: Western Blot for BDNF and TrkB

-

Protein Extraction: Brain tissue (e.g., hippocampus) is homogenized in lysis buffer containing protease and phosphatase inhibitors. The protein concentration of the resulting lysate is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated overnight with primary antibodies against BDNF, TrkB, phosphorylated TrkB (p-TrkB), and a loading control (e.g., β-actin). After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control.[3]

Signaling Pathways and Mechanisms of Action

COG1410 is believed to exert its neuroprotective effects through multiple signaling pathways. The following diagrams illustrate the proposed mechanisms.

COG1410's Impact on the BDNF/TrkB Signaling Pathway

COG1410 administration has been shown to increase the levels of Brain-Derived Neurotrophic Factor (BDNF) in the brains of APP/PS1 mice.[1] BDNF plays a critical role in neuronal survival, synaptic plasticity, and memory. The binding of BDNF to its receptor, Tropomyosin receptor kinase B (TrkB), initiates a signaling cascade that promotes these beneficial effects.

References

Biotin-COG1410 TFA: A Potent Apoptosis Inhibitor for Neurological Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

Biotin-COG1410 TFA is a synthetic peptide derived from the receptor-binding region of human apolipoprotein E (ApoE) that has demonstrated significant neuroprotective properties by inhibiting apoptosis in various models of neurological disease. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols, and quantitative data to support its potential as a therapeutic agent for conditions such as traumatic brain injury (TBI), subarachnoid hemorrhage (SAH), and traumatic optic nerve injury (TONI). The "Biotin" component is a label to facilitate experimental detection, while the trifluoroacetic acid (TFA) is a remnant from the peptide synthesis process and is not part of the active molecule. The active component is the peptide COG1410.

Mechanism of Action

COG1410 exerts its anti-apoptotic effects through a multi-faceted mechanism involving interaction with cell surface receptors and modulation of key intracellular signaling pathways.

Receptor Interaction:

COG1410 is known to interact with low-density lipoprotein receptor-related protein 1 (LRP1) and triggering receptor expressed on myeloid cells 2 (TREM2), both of which are implicated in neuroprotection and the clearance of apoptotic cells.[1][2] The binding of COG1410 to these receptors initiates a cascade of downstream signaling events that ultimately suppress programmed cell death.

Modulation of Signaling Pathways:

The neuroprotective effects of COG1410 are mediated through the regulation of several critical signaling pathways:

-

p-JNK Pathway: COG1410 has been shown to decrease the phosphorylation of c-Jun N-terminal kinase (JNK), a key mediator of apoptosis.[3] By inhibiting the p-JNK pathway, COG1410 prevents the activation of downstream apoptotic effectors.

-

Akt Signaling: COG1410 promotes cell survival by enhancing the activation of Akt, a serine/threonine kinase that plays a central role in inhibiting apoptosis.[4] Activated Akt can phosphorylate and inactivate several pro-apoptotic proteins.

-

Bcl-2 Family Regulation: The peptide modulates the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. COG1410 treatment leads to a decrease in Bax expression and an increase in Bcl-2 expression, thereby preventing the release of cytochrome c from mitochondria and subsequent caspase activation.

-

NF-κB Pathway: COG1410 has been observed to suppress the activation of the NF-κB signaling pathway, which is involved in neuroinflammation and can contribute to neuronal apoptosis.[5][6]

Signaling Pathways and Experimental Workflow Diagrams

Caption: COG1410 signaling cascade inhibiting apoptosis.

Caption: General experimental workflow for evaluating COG1410.

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies investigating the anti-apoptotic effects of COG1410.

Table 1: Effect of COG1410 on Apoptotic Markers in Traumatic Optic Nerve Injury (TONI) Model

| Marker | Control (Sham) | TONI + Vehicle | TONI + COG1410 | Method | Reference |

| TUNEL-positive cells (% of total) | ~0% | Increased | Decreased by 61.14% vs. Vehicle | TUNEL Staining | [3] |

| Bcl-2 Protein Level (relative) | High | Significantly Decreased | Significantly Increased vs. Vehicle | Western Blot | [3] |

| Bax Protein Level (relative) | Low | Significantly Increased | Significantly Decreased vs. Vehicle | Western Blot | [3] |

| p-JNK Expression (relative) | Low | Increased | Significantly Decreased vs. Vehicle | Western Blot | [3] |

Table 2: Neuroprotective Effects of COG1410 in a Subarachnoid Hemorrhage (SAH) Mouse Model

| Parameter | SAH + Vehicle | SAH + COG1410 (2 mg/kg) | Method | Reference |

| Apoptotic Cells (number) | Increased | Significantly Decreased | Not specified | |

| Activated Microglia (number) | Increased | Significantly Decreased | Not specified | |

| Akt Activation (relative) | Decreased | Enhanced | Western Blot | |

| Caspase-3 Cleavage (relative) | Increased | Suppressed | Western Blot | |

| Bax/Bcl-2 Ratio | Increased | Regulated (decreased) | Western Blot |

Detailed Experimental Protocols

1. In Vivo Subarachnoid Hemorrhage (SAH) Mouse Model

-

Animal Model: C57BL/6J mice are commonly used. SAH is induced by endovascular perforation.

-

COG1410 Administration: COG1410 is dissolved in sterile saline and administered via intravenous (i.v.) injection. A typical dose is 2 mg/kg.

-

Experimental Groups:

-

Sham-operated group

-

SAH + Vehicle (saline) group

-

SAH + COG1410 group

-

-

Post-operative Care and Analysis: Neurological function is assessed using scoring systems. At 24 hours post-SAH, brain tissue is collected for analysis.

-

Reference: For a detailed protocol on the SAH model, refer to established methods in the field.[7][8]

2. Western Blot Analysis for Bcl-2 and Bax

-

Protein Extraction: Brain tissue (e.g., cortical tissue surrounding the injury) is homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30-50 µg) are separated on a 12% SDS-polyacrylamide gel and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against Bcl-2 (e.g., 1:1000 dilution) and Bax (e.g., 1:1000 dilution). A primary antibody against a housekeeping protein like β-actin (e.g., 1:5000 dilution) is used as a loading control.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ) and normalized to the loading control.

-

Reference: For a general Western blot protocol, refer to standard laboratory manuals and antibody datasheets.[9][10][11][12]

3. TUNEL Staining for Apoptosis in Retinal Ganglion Cells (RGCs)

-

Tissue Preparation: Eyes are enucleated and fixed in 4% paraformaldehyde. The retinas are then dissected and cryoprotected in sucrose solutions before being embedded in OCT and sectioned.

-

TUNEL Assay: Retinal sections are stained using a commercially available TUNEL assay kit (e.g., In Situ Cell Death Detection Kit, TMR red) according to the manufacturer's instructions. This involves permeabilization of the cell membranes, followed by incubation with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.

-

Counterstaining and Imaging: The sections are counterstained with a nuclear stain like DAPI. Images are captured using a fluorescence microscope.

-

Quantification: The number of TUNEL-positive cells in the ganglion cell layer is counted in multiple fields of view and expressed as a percentage of the total number of DAPI-stained cells.

-

Reference: Detailed protocols are provided with commercial TUNEL assay kits and can be found in publications focusing on retinal apoptosis.[3][13][14][15]

Conclusion

This compound, through its active peptide component COG1410, demonstrates significant promise as a neuroprotective agent by effectively inhibiting apoptosis in the context of various neurological injuries. Its ability to interact with key receptors and modulate multiple downstream signaling pathways highlights its potential for therapeutic intervention. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising compound.

References

- 1. Activation of LRP1 Ameliorates Cerebral Ischemia/Reperfusion Injury and Cognitive Decline by Suppressing Neuroinflammation and Oxidative Stress through TXNIP/NLRP3 Signaling Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Complement C1q Interacts With LRP1 Clusters II and IV Through a Site Close but Different From the Binding Site of Its C1r and C1s-Associated Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 5. mdpi.com [mdpi.com]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Optimization and evaluation of an experimental subarachnoid hemorrhage model in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

- 12. edspace.american.edu [edspace.american.edu]

- 13. mdpi.com [mdpi.com]

- 14. Detection of DNA Fragmentation in Retinal Apoptosis by TUNEL | Springer Nature Experiments [experiments.springernature.com]

- 15. A New Multichannel Method Quantitating TUNEL in Detached Photoreceptor Nuclei - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Efficacy of Biotin-COG1410 TFA in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no direct in vivo studies for a compound specifically named "Biotin-COG1410 TFA" have been published. This technical guide synthesizes the extensive preclinical data available for the apolipoprotein E (ApoE) mimetic peptide COG1410 and the essential vitamin Biotin in rodent models. The potential synergistic effects, mechanisms, and experimental considerations for a hypothetical Biotin-COG1410 conjugate are discussed based on the individual properties of these molecules. The "TFA" designation refers to trifluoroacetic acid, a common and generally inert counterion for synthetic peptides, and is not expected to contribute to the biological activity.

Executive Summary

COG1410, a peptide mimicking the receptor-binding region of human ApoE, has demonstrated significant neuroprotective, anti-inflammatory, and anti-apoptotic effects in various rodent models of acute neurological injury.[1][2][3][4][5][6] Biotin (Vitamin B7), on the other hand, is a crucial coenzyme in cellular metabolism and has shown promise in promoting remyelination and neuroprotection in rodent models of demyelinating diseases like multiple sclerosis.[7][8][9]

The conjugation of biotin to COG1410 could theoretically offer a dual-pronged therapeutic strategy for neurological disorders that involve both acute neuronal damage and subsequent demyelination. Biotinylation may also enhance the transport of COG1410 across the blood-brain barrier (BBB) via sodium-dependent multivitamin transporters (SMVT). This guide provides a comprehensive overview of the in vivo efficacy of COG1410 and biotin in rodent models, details established experimental protocols, and proposes a framework for the preclinical evaluation of a hypothetical this compound conjugate.

COG1410: In Vivo Efficacy and Mechanism of Action

COG1410 is a 12-amino acid peptide derived from the receptor-binding region of ApoE.[3] It has been extensively studied in rodent models of traumatic brain injury (TBI), ischemic stroke, and subarachnoid hemorrhage (SAH).

Summary of Quantitative Data for COG1410 in Rodent Models

| Model | Species/Strain | Dose & Route | Key Findings | Reference |

| Traumatic Brain Injury (CCI) | Mouse | 2 mg/kg, IV | Significant improvement in vestibulomotor function and spatial learning; reduced microglial activation and neuronal death in the hippocampus. | [1] |

| Traumatic Brain Injury (FPI) | Rat | 1.0 mg/kg, IV & IP | Improved motor function and reduced cortical tissue loss. | [10] |

| Subarachnoid Hemorrhage | Mouse | 2 mg/kg, IV | Alleviated neurological deficits, reduced apoptosis and microglial activation. | [2] |

| Ischemic Stroke (MCAO) | Rat | 0.8 mg/kg, IV | Improved vestibulomotor function, decreased infarct volume. | [11][12][13] |

| Ischemic Stroke (MCAO) | Rat | Not Specified | Reduced BBB permeability, downregulated MMPs, and suppressed microglial activation. | [14][15] |

| Intracerebral Hemorrhage | Mouse | 2 mg/kg, IV | Reduced functional deficit and cerebral edema. | [6] |

| Traumatic Optic Nerve Injury | Mouse | 1 mg/kg, IV | Enhanced retinal ganglion cell survival by attenuating inflammation and apoptosis. | [5] |

Signaling Pathways of COG1410

COG1410 exerts its neuroprotective effects through multiple signaling pathways. It has been shown to activate pro-survival pathways like Akt and promote autophagy, while inhibiting inflammatory and apoptotic cascades.[2][16][17] A key mechanism involves its interaction with the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2), which is crucial for its anti-inflammatory effects.[3]

Biotin: In Vivo Efficacy and Mechanism of Action

Biotin has been investigated for its potential to promote remyelination and metabolic support in neurons and oligodendrocytes.[9]

Summary of Quantitative Data for Biotin in Rodent Models

| Model | Species/Strain | Dose & Route | Key Findings | Reference |

| Lysolecithin-induced Demyelination | Rat | 0.9 mg/rat/day & 9 mg/rat/day, Oral | Dose-dependent improvement in spatial memory and remyelination; decreased inflammatory proteins. | [7][18] |

| Shiverer Mouse (Myelin Deficient) | Mouse | Not Specified | Increased proliferation and accelerated differentiation of human oligodendroglia. | [9] |

| Sciatic Nerve Crush | Mouse | 60 mg/kg | Did not foster remyelination or stimulate malonyl coenzyme A synthesis in the regenerating nerve. | [19] |

Mechanism of Action of Biotin in the CNS

Biotin acts as a cofactor for several carboxylases that are critical for fatty acid synthesis, amino acid metabolism, and gluconeogenesis.[8] In the context of the central nervous system, high doses of biotin are thought to support the metabolic activity of oligodendrocytes, thereby enhancing myelin production and repair.

Proposed In Vivo Evaluation of this compound in a Rodent Model of Demyelination and Neuronal Injury

A suitable model to test the efficacy of a this compound conjugate would be the lysolecithin-induced demyelination model in rats, which allows for the assessment of both demyelination and neuronal damage.

Hypothetical Experimental Workflow

References

- 1. COG1410, a novel apolipoprotein E-based peptide, improves functional recovery in a murine model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An apoE-derived mimic peptide, COG1410, alleviates early brain injury via reducing apoptosis and neuroinflammation in a mouse model of subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. COG1410 Improves Cognitive Performance and Reduces Cortical Neuronal Loss in the Traumatically Injured Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI [frontiersin.org]

- 6. The apoE-mimetic peptide, COG1410, improves functional recovery in a murine model of intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dose-Dependent Effect of a New Biotin Compound in Hippocampal Remyelination in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. High Dose Pharmaceutical Grade Biotin (MD1003) Accelerates Differentiation of Murine and Grafted Human Oligodendrocyte Progenitor Cells In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. COG1410, an Apolipoprotein E-based Peptide, Improves Cognitive Performance and Reduces Cortical Loss Following Moderate Fluid Percussion Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. COG1410, a Novel Apolipoprotein-E Mimetic, Improves Functional and Morphological Recovery in a Rat Model of Focal Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Scholars@Duke publication: COG1410, a novel apolipoprotein-E mimetic, improves functional and morphological recovery in a rat model of focal brain ischemia. [scholars.duke.edu]

- 13. COG1410, a novel apolipoprotein‐E mimetic, improves functional and morphological recovery in a rat model of focal brain ischemia | Semantic Scholar [semanticscholar.org]

- 14. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke — Olink® [olink.com]

- 15. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Apolipoprotein E-Mimetic Peptide COG1410 Promotes Autophagy by Phosphorylating GSK-3β in Early Brain Injury Following Experimental Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Apolipoprotein E-Mimetic Peptide COG1410 Promotes Autophagy by Phosphorylating GSK-3β in Early Brain Injury Following Experimental Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Biotin-COG1410 TFA: A Neuroprotective Peptide for Retinal Ganglion Cell Survival

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vision loss resulting from optic neuropathies, such as traumatic optic nerve injury (TONI), is often irreversible due to the progressive death of retinal ganglion cells (RGCs), the neurons that transmit visual information from the eye to the brain.[1][2] Consequently, therapeutic strategies aimed at preserving RGCs are of paramount importance. Biotin-COG1410 TFA, a biotinylated form of the apolipoprotein E (ApoE) mimetic peptide COG1410, has emerged as a promising neuroprotective agent.[1][3] COG1410 is a synthetic peptide derived from the receptor-binding region of human ApoE and has demonstrated potent anti-inflammatory and anti-apoptotic effects in various models of central nervous system injury.[4][5][6] This technical guide provides a comprehensive overview of the core data, experimental protocols, and signaling pathways associated with the protective effects of this compound on retinal ganglion cells.

Core Data Summary

The neuroprotective efficacy of COG1410 has been demonstrated through a series of preclinical studies. The quantitative data from these experiments underscore the peptide's potential in promoting RGC survival and preserving visual function following injury.

| Parameter Assessed | Model | Treatment Group | Control Group (Vehicle) | Outcome | Reference |

| RGC Apoptosis | Mouse model of Traumatic Optic Nerve Injury (TONI) | Significantly decreased apoptotic rate of RGCs (TUNEL staining) | High rate of RGC apoptosis | COG1410 treatment reduces RGC death. | [1][3] |

| Visual Function | Mouse model of TONI | Significantly prevented the decrease in visual function (Flash Visual Evoked Potential - F-VEP) | Significant impairment in visual function | COG1410 preserves visual pathway integrity. | [1][3] |

| Optic Nerve Edema | Mouse model of TONI | Reduced optic nerve edema | Significant optic nerve edema | COG1410 mitigates injury-induced swelling. | [1][3] |

| Inflammation | Mouse model of TONI | Attenuated optic nerve inflammation and pro-inflammatory cytokine production | Pronounced inflammation and cytokine production | COG1410 exhibits potent anti-inflammatory effects. | [1][3] |

| Apoptosis-related Protein Expression | Mouse model of TONI | Modulated the expression of apoptosis-related proteins | Dysregulation of apoptotic proteins | COG1410 interferes with the molecular cascade of apoptosis. | [1] |

| p-JNK Expression | Mouse model of TONI | Significantly decreased p-JNK expression in the retina | Increased p-JNK expression | COG1410's neuroprotective effect is mediated, at least in part, through the JNK signaling pathway. | [1][3] |

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of COG1410's effect on retinal ganglion cell survival.

Traumatic Optic Nerve Injury (TONI) Mouse Model

-

Animals: Adult male C57BL/6J mice are used. All animal procedures are conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

-

Anesthesia: Mice are anesthetized with an intraperitoneal injection of a ketamine/xylazine cocktail.

-

Surgical Procedure: A lateral canthotomy is performed to expose the intraorbital portion of the optic nerve. The optic nerve is then crushed for a specific duration (e.g., 10 seconds) at a set distance from the optic disc using fine forceps, taking care not to damage the blood supply. Sham-operated animals undergo the same surgical procedure without the nerve crush.

-

Post-operative Care: Animals receive topical antibiotics to prevent infection and are closely monitored during recovery.

COG1410 Administration

-

Compound: this compound is dissolved in a sterile vehicle solution (e.g., saline).

-

Route of Administration: The peptide is typically administered via intravenous (IV) injection.

-

Dosing and Timing: A single dose of COG1410 (e.g., 0.8 mg/kg) is administered at a specific time point post-injury, for instance, 30 minutes or 2 hours after the traumatic optic nerve injury.[5][7]

Assessment of RGC Apoptosis (TUNEL Staining)

-

Tissue Preparation: At a predetermined time point after injury (e.g., 7 days), mice are euthanized, and the eyes are enucleated and fixed in 4% paraformaldehyde. The retinas are then dissected and prepared as flat mounts.

-

Staining: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is performed on the retinal flat mounts to detect DNA fragmentation, a hallmark of apoptosis.

-

Quantification: The number of TUNEL-positive (apoptotic) cells in the ganglion cell layer is counted using fluorescence microscopy. The density of apoptotic RGCs is then calculated.

Evaluation of Visual Function (Flash Visual Evoked Potential - F-VEP)

-

Procedure: F-VEPs are recorded to assess the functional integrity of the visual pathway from the retina to the visual cortex. Anesthetized mice are placed in front of a light-emitting diode (LED) screen. Active electrodes are placed on the skull over the visual cortex, a reference electrode is placed on the snout, and a ground electrode is attached to the tail.

-

Stimulation: A series of light flashes are presented to the eye, and the resulting electrical activity in the visual cortex is recorded.

-

Analysis: The amplitude and latency of the F-VEP waveforms are measured and compared between treatment and control groups. A reduction in amplitude or an increase in latency indicates visual pathway dysfunction.

Western Blot Analysis for Protein Expression

-

Tissue Homogenization: Retinal tissue is dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies against proteins of interest (e.g., p-JNK, total JNK, apoptosis-related proteins) followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

Signaling Pathways and Experimental Workflows

Signaling Pathway of COG1410 in RGC Neuroprotection

The neuroprotective effects of COG1410 in the context of traumatic optic nerve injury are believed to be mediated through its interaction with ApoE receptors, leading to the modulation of downstream signaling cascades that regulate inflammation and apoptosis. A key pathway implicated is the c-Jun N-terminal kinase (JNK) signaling pathway.

Caption: Proposed signaling pathway for COG1410-mediated RGC neuroprotection.

Experimental Workflow for Evaluating COG1410 Efficacy

The following diagram illustrates the typical experimental workflow for assessing the neuroprotective effects of this compound in a preclinical model of traumatic optic nerve injury.

Caption: Experimental workflow for preclinical evaluation of COG1410.

Conclusion

This compound, through its core component COG1410, demonstrates significant potential as a neuroprotective agent for retinal ganglion cells. The available data strongly suggest that its mechanism of action involves the attenuation of inflammatory and apoptotic pathways, at least in part, through the modulation of JNK signaling. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this promising therapeutic peptide for the treatment of optic neuropathies. Further research is warranted to fully elucidate its molecular mechanisms and to translate these preclinical findings into clinical applications.

References

- 1. Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Frontiers | Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI [frontiersin.org]

- 4. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. COG1410, an Apolipoprotein E-based Peptide, Improves Cognitive Performance and Reduces Cortical Loss Following Moderate Fluid Percussion Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. COG1410, a Novel Apolipoprotein-E Mimetic, Improves Functional and Morphological Recovery in a Rat Model of Focal Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. augusta.elsevierpure.com [augusta.elsevierpure.com]

COG1410: A Novel Peptide Therapeutic Against Pandrug-Resistant Bacteria

An In-depth Technical Guide for Researchers and Drug Development Professionals

The emergence of pandrug-resistant (PDR) bacteria constitutes a critical threat to global health, rendering conventional antibiotic therapies ineffective. In the search for alternative antimicrobial agents, antimicrobial peptides (AMPs) have shown significant promise. This technical guide focuses on COG1410, an apolipoprotein E (ApoE) mimetic peptide, and its role in combating PDR bacteria, with a particular focus on the formidable pathogen Acinetobacter baumannii.

Executive Summary